Communesin F
Description
Properties
Molecular Formula |
C28H32N4O |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[(2S,6R,14R,22R,25R)-15-methyl-25-(2-methylprop-1-enyl)-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]ethanone |
InChI |
InChI=1S/C28H32N4O/c1-17(2)16-23-19-8-7-11-22-24(19)28-13-15-32(23)26-27(28,12-14-31(26)18(3)33)20-9-5-6-10-21(20)29-25(28)30(22)4/h5-11,16,23,25-26,29H,12-15H2,1-4H3/t23-,25-,26-,27+,28+/m1/s1 |
InChI Key |
AJKLOOXVDIANRY-MGDFUXISSA-N |
Isomeric SMILES |
CC(=C[C@@H]1C2=C3C(=CC=C2)N([C@@H]4[C@]35CCN1[C@@H]6[C@]5(CCN6C(=O)C)C7=CC=CC=C7N4)C)C |
Canonical SMILES |
CC(=CC1C2=C3C(=CC=C2)N(C4C35CCN1C6C5(CCN6C(=O)C)C7=CC=CC=C7N4)C)C |
Synonyms |
communesin F |
Origin of Product |
United States |
Biosynthesis of Communesin F
Biosynthetic Origin and Precursors of Communesin F
The molecular architecture of this compound originates from two molecules of L-tryptophan. nih.govresearchgate.netresearchgate.net These two molecules, however, are processed through separate, divergent pathways to generate two key monomeric units: tryptamine (B22526) and aurantioclavine. nih.govcapes.gov.bruniprot.org These precursors represent the fundamental building blocks that are later joined to form the core structure of the communesin family. rsc.orgwikipedia.org The entire biosynthetic machinery is encoded by the cns gene cluster, which contains all the necessary enzymes for the synthesis of the precursors and their subsequent assembly and modification. nih.gov
Key Enzymatic Transformations in this compound Biosynthesis
The construction of this compound is orchestrated by a suite of specialized enzymes encoded by the cns gene cluster. Each enzyme performs a specific transformation, from the initial modification of L-tryptophan to the final tailoring of the assembled molecular scaffold.
In one branch of the pathway, the enzyme CnsB, a tryptophan decarboxylase (TDC), catalyzes the removal of the carboxyl group from L-tryptophan. nih.govrsc.org This decarboxylation reaction yields tryptamine, the first of the two essential building blocks for the communesin core. wikipedia.org The critical role of CnsB was confirmed through genetic inactivation studies; deletion of the cnsB gene in P. expansum abolished the production of communesins. Biosynthesis was subsequently restored when the mutant strain was supplemented with tryptamine, confirming that CnsB is solely responsible for its production in this pathway. nih.gov
Concurrently, in a parallel pathway, the second building block is synthesized starting with the prenylation of another L-tryptophan molecule. This reaction is catalyzed by CnsF, a tryptophan dimethylallyltransferase (DMATS). nih.govrsc.org CnsF transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C4 position of the indole (B1671886) ring of L-tryptophan, producing 4-(dimethylallyl)-L-tryptophan (4-DMAT). uniprot.orgwikipedia.org Gene knockout experiments have demonstrated that CnsF is essential for communesin biosynthesis, as its deletion halts the production pathway. nih.gov
Following dimethylallylation, the intermediate 4-DMAT undergoes a complex oxidative cyclization to form aurantioclavine, the second key precursor. nih.govrsc.org This transformation is catalyzed by the FAD-dependent monooxygenase CnsA, which is proposed to work in concert with a catalase-like enzyme, CnsD. nih.govuniprot.org The mechanism likely involves an initial flavin-dependent oxidation, followed by an intramolecular attack and subsequent decarboxylation to yield aurantioclavine. nih.gov The enzymes CnsA and CnsD share sequence similarity with EasE and EasC, respectively, which are involved in the biosynthesis of ergot alkaloids, suggesting a conserved functional mechanism. nih.gov Deletion of the cnsA gene was shown to eliminate communesin production, which could be chemically complemented by the addition of aurantioclavine, confirming the role of CnsA in its synthesis. nih.gov
With both tryptamine and aurantioclavine synthesized, the key assembly step is catalyzed by the cytochrome P450 monooxygenase, CnsC. nih.govuniprot.orgrsc.org This enzyme performs a remarkable heterodimeric coupling of the two distinct indole-derived moieties. wikipedia.org This crucial reaction not only joins the two precursors but also constructs the signature heptacyclic scaffold of the communesins, stereoselectively forming the challenging vicinal quaternary carbon centers. uniprot.orgrsc.org
After the formation of the core heptacyclic structure by CnsC, a series of tailoring modifications occur. The first of these is N-methylation, catalyzed by the methyltransferase CnsE. nih.govuniprot.org This enzyme transfers a methyl group to one of the indole nitrogens of the communesin scaffold. wikipedia.org Following methylation, an N-acetylation step occurs to yield this compound. rsc.org Genetic studies have identified an acyltransferase, CnsK, which is responsible for this modification. nih.govuniprot.org While CnsK can utilize various acyl-CoA molecules to produce different communesin analogues (like Communesin B from a hexadienoyl group), its use of acetyl-CoA leads to the formation of this compound. nih.govuniprot.org Gene deletion experiments targeting the epoxidase CnsJ resulted in the accumulation of this compound, indicating it is a key intermediate in the broader pathway in P. expansum. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Class | Function | Substrate(s) | Product |
| CnsB | Tryptophan Decarboxylase (TDC) | Decarboxylation | L-Tryptophan | Tryptamine |
| CnsF | Dimethylallyl Tryptophan Synthase (DMATS) | Prenylation | L-Tryptophan, DMAPP | 4-(dimethylallyl)-L-tryptophan (4-DMAT) |
| CnsA | FAD-dependent Monooxygenase | Oxidative Cyclization | 4-DMAT | Aurantioclavine |
| CnsD | Catalase | Aiding CnsA in oxidative cyclization | - | - |
| CnsC | Cytochrome P450 Monooxygenase | Heterodimeric Coupling | Tryptamine, Aurantioclavine | Communesin core scaffold |
| CnsE | Methyltransferase | N-methylation | Communesin core scaffold | N-methylated communesin intermediate |
| CnsK | Acyltransferase | N-acetylation | N-methylated intermediate, Acetyl-CoA | This compound |
Heterodimeric Coupling by CnsC
Genetic Basis of this compound Biosynthesis (cns gene cluster)
The intricate heptacyclic structure of this compound is assembled through a concise biosynthetic pathway encoded by a set of genes known as the communesin (cns) gene cluster. nih.gov This cluster was identified and characterized in the fungus Penicillium expansum. nih.govcolab.wscdc.gov The biosynthesis of communesins involves the coupling of two L-tryptophan-derived building blocks: tryptamine and aurantioclavine. nih.govcolab.ws The genetic blueprint for this process is laid out in the cns cluster, which contains genes for precursor synthesis, core structure assembly, and subsequent modifications. nih.gov
Targeted-gene-deletion experiments have been instrumental in elucidating the specific function of individual genes within the cns cluster. nih.govcolab.ws These studies have confirmed the essential role of the cluster in communesin production, as the deletion of key genes abolishes the synthesis of Communesin A and B. nih.gov The cluster encodes a variety of enzymes, including a dimethylallyl-tryptophan synthase (DMATS), a tryptophan decarboxylase (TDC), a non-ribosomal peptide synthetase (NRPS)-like enzyme (referred to as a PKS), and several oxidative enzymes. nih.gov
The functions of several key genes in the cns cluster from P. expansum have been mapped:
| Gene | Encoded Enzyme | Proposed Function in Communesin Biosynthesis | Outcome of Gene Deletion |
| cnsF | Dimethylallyl-tryptophan synthase (DMATS) | Catalyzes the prenylation of L-tryptophan, a key step in the formation of the aurantioclavine precursor. nih.govresearchgate.net | Abolishes communesin production. nih.gov |
| cnsA | FAD-dependent monooxygenase (Aurantioclavine synthase) | Along with CnsD, involved in the cyclization to form aurantioclavine. nih.govmdpi.com It is similar to chanoclavine-I synthase (EasE). nih.gov | Abolishes communesin production. nih.gov |
| cnsB | Tryptophan decarboxylase (TDC) | Converts L-tryptophan to tryptamine. nih.govrsc.org | Abolishes communesin production; leads to the accumulation of aurantioclavine. nih.gov |
| cnsC | Cytochrome P450 monooxygenase | Catalyzes the crucial heterodimeric coupling of tryptamine and aurantioclavine to form the vicinal quaternary stereocenters of the communesin core. researchgate.netnih.gov It also controls the regioselectivity of the subsequent aminal bond formations. nih.gov | Abolishes communesin production and leads to the accumulation of aurantioclavine. nih.govnih.gov |
| cnsD | Catalase | Believed to be a partner enzyme to CnsA, analogous to EasC in ergot alkaloid biosynthesis. nih.gov | - |
| cnsI | Polyketide Synthase (PKS) | Involved in the synthesis of the polyketide chain that is ultimately transferred to an amidogen (B1220875) to form the final communesin products. researchgate.net | - |
| cnsJ | Phytanoyl-CoA dioxygenase | Responsible for installing the C21–C22-epoxide in the prenylated portion of the molecule. nih.gov | Leads to the production of new, non-epoxidized analogues, including Communesin K. nih.gov |
The cytochrome P450 enzyme, CnsC, is particularly noteworthy for its remarkable catalytic power. nih.gov It orchestrates the C3-C3' carbon-carbon bond formation between the two distinct indole moieties, tryptamine and aurantioclavine, and then directs the regioselectivity of two subsequent amine bond formations to correctly assemble the heptacyclic communesin scaffold. researchgate.netnih.gov This single enzyme's ability to forge such a complex core structure from simple precursors highlights the efficiency of fungal biosynthetic pathways. nih.gov
Engineered Biosynthesis and Analog Production of this compound Derivatives
The understanding of the cns gene cluster has paved the way for the engineered biosynthesis of novel this compound derivatives. researchgate.netacs.org This is achieved primarily through precursor-directed biosynthesis (also known as substrate feeding) and the inherent substrate flexibility of the biosynthetic enzymes. researchgate.netresearchgate.net
By feeding a producing strain of Penicillium with synthetic analogs of the natural precursors, the biosynthetic machinery can incorporate these unnatural building blocks to generate new communesin derivatives. researchgate.net This approach has been successfully used to create halogenated communesins. For instance, when the fungus was supplied with halogenated indoles, it produced the corresponding new analogs. researchgate.net This demonstrates the feasibility of generating a variety of communesin analogs simply by feeding the culture different substrates. researchgate.net
Key examples of precursor-directed biosynthesis include:
| Precursor Analog Fed | Resulting Communesin Derivative(s) |
| dl-6-fluoro-tryptophan | Monofluoro-analogues of Communesins A and B. researchgate.net |
| 6-fluoro-tryptamine | Monofluoro-analogues of Communesins A and B. researchgate.net |
| 5-bromotryptophan | Bromo-analogues of communesins. researchgate.net |
| 5-fluorotryptamine | Fluoro-analogues of communesins. researchgate.net |
| 5-methyl tryptophan | Methyl-analogues of communesins. researchgate.net |
The substrate tolerance is not limited to the initial precursors. The key coupling enzyme, CnsC, has also been shown to accept unnatural substrates. nih.gov When tryptamine was replaced with its analogs, such as ω-N-methyltryptamine or tryptophol, CnsC catalyzed their coupling with aurantioclavine. nih.gov This resulted in the enzymatic synthesis of iso-communesin compounds, which possess an unnatural constitutional isomer of the communesin skeleton and have not been found in nature. nih.govacs.org This demonstrates the potential of using the biosynthetic enzymes themselves as tools to generate structural diversity and create novel alkaloid scaffolds. researchgate.netnih.gov These engineered biosynthesis strategies provide a powerful method for producing new communesin derivatives, which can be studied for potentially novel biological activities. acs.org
Total Chemical Synthesis of Communesin F
Rationale for Synthetic Endeavors towards Communesin F
This compound, a member of the complex indole (B1671886) alkaloid family, has attracted considerable attention from the synthetic chemistry community due to a combination of its intriguing biological profile and its formidable molecular architecture. nih.govnih.gov Isolated from marine and terrestrial Penicillium species, communesins exhibit a range of biological activities, including insecticidal and antiproliferative properties. nih.govnih.govsemanticscholar.orgacs.org Specifically, this compound has demonstrated insecticidal activity and, along with other members of its family, shows potential for applications in pharmaceutical development due to its antimicrobial and antitumor properties. semanticscholar.orgsmolecule.comscispace.com
The structural complexity of this compound presents a significant and compelling challenge for synthetic chemists. nih.govnih.govacs.org Its heptacyclic (seven-ring) cage-like skeleton is densely functionalized and contains several key features that demand innovative synthetic solutions. nih.govcas.cn These include:
Two vicinal all-carbon quaternary stereocenters: The presence of two adjacent carbon atoms, each bonded to four other carbon atoms, creates a highly congested and sterically hindered core that is notoriously difficult to construct with precise stereochemical control. nih.govcolab.wsnih.gov
Two aminal linkages: The molecule contains two N,N-aminal groups, which are often labile and require careful strategic planning for their installation and preservation throughout a synthetic sequence. nih.govnih.govnih.gov
A seven-membered azepine ring: The inclusion of this medium-sized nitrogen-containing ring adds another layer of synthetic complexity. nih.govcolab.wsnih.gov
The combination of its biological potential and its unique, complex structure makes this compound an ideal target for total synthesis. acs.orgcas.cn Successful synthetic campaigns not only provide access to the natural product for further biological evaluation but also serve as a platform for the development and validation of new synthetic strategies and reaction methodologies. capes.gov.brgoogle.com The efforts to synthesize this compound have led to creative solutions for constructing complex ring systems and stereocenters, thereby enriching the field of organic chemistry. nih.govcas.cn
Evolution of Synthetic Strategies for this compound
The synthetic approaches to this compound have evolved significantly, progressing from initial racemic syntheses that produced a mixture of enantiomers to more sophisticated asymmetric strategies that yield the single, naturally occurring enantiomer.
The first total synthesis of (±)-Communesin F was accomplished by the research group of Qin in 2007. nih.govcas.cnnih.gov This landmark achievement provided the first chemical synthesis of any member of the communesin family. scispace.comnih.gov A key feature of their strategy was a cyclopropanation/ring-opening cascade to build a significant portion of the core structure and establish the first of the two critical quaternary stereocenters. nih.govresearchgate.netwpmucdn.com
Following Qin's initial breakthrough, other research groups also reported racemic syntheses, each employing distinct strategies to tackle the molecule's complex architecture. The Weinreb group, for instance, developed a new synthesis that featured a pivotal intramolecular Heck reaction involving a challenging tetrasubstituted olefin to construct the C-7 quaternary center. scispace.comnih.govnih.govacs.org Another notable racemic synthesis was reported by Funk. researchgate.netnih.gov The Stoltz group contributed a formal racemic synthesis that utilized a palladium-catalyzed decarboxylative allylic alkylation in a diastereodivergent manner. nih.govcaltech.edu
These early syntheses were crucial in establishing feasible routes to the heptacyclic core of this compound and provided a foundation for the development of more advanced, enantioselective approaches.
Building on the lessons from racemic efforts, the focus shifted to enantioselective syntheses to produce the specific stereoisomer found in nature, (–)-Communesin F.
The first asymmetric total synthesis was reported by Ma and coworkers in 2010. nih.govcas.cncas.cn This synthesis was not only a significant achievement in its own right but also definitively established the absolute configuration of the natural product. nih.govcapes.gov.brnih.gov A cornerstone of their approach was an intramolecular oxidative coupling reaction to create the spiro-fused indoline (B122111) moiety and set the C7 quaternary stereocenter. nih.govcapes.gov.brsioc-journal.cnacs.org A chiral auxiliary, (S)-phenylglycinol, was employed to induce the desired asymmetry. nih.govcapes.gov.bracs.org
Other research groups have also made significant contributions to the asymmetric synthesis of this compound.
The Movassaghi group developed a convergent and biomimetic enantioselective total synthesis. nih.govacs.orgresearchgate.netnih.gov Their strategy was inspired by biosynthetic hypotheses and involved the late-stage coupling of two complex, enantiomerically enriched fragments. nih.govacs.orgresearchgate.net
The Yang group reported the first catalytic asymmetric total synthesis. cas.cncas.cnacs.org A key innovation in their route was an iridium-catalyzed asymmetric intermolecular cascade cyclization that constructed the CDEF tetracyclic core in a single step with high efficiency. cas.cncas.cnacs.org
These asymmetric syntheses represent the pinnacle of strategic innovation in the field, delivering the natural product in its correct stereochemical form and showcasing the power of modern synthetic methods.
Early Racemic Syntheses of this compound
Key Reaction Methodologies and Tactics in this compound Synthesis
The total synthesis of this compound has served as a crucible for testing and developing powerful reaction methodologies, particularly for the formation of its characteristic structural motifs.
Constructing the complex carbon skeleton of this compound, especially its two adjacent quaternary centers, has necessitated the use of diverse and powerful C-C bond-forming reactions.
Heck Reaction: The Weinreb group's racemic synthesis featured a rare and highly effective intramolecular Heck reaction on a tetrasubstituted alkene. nih.govnih.govacs.org This key step successfully formed the C-7 quaternary center and a tetracyclic enamide intermediate in high yield. nih.gov
Cyclopropanation: The Qin group's pioneering racemic synthesis relied on a copper-catalyzed cyclopropanation followed by a ring-opening/iminium cyclization cascade. nih.govresearchgate.netwpmucdn.com This strategy efficiently assembled a pentacyclic framework and installed the first quaternary stereocenter. capes.gov.brwpmucdn.com
Diels-Alder Reaction: The potential of the Diels-Alder reaction to form multiple stereocenters in a single step has been explored in approaches toward this compound. The Somfai group investigated a strategy to install both vicinal quaternary stereocenters at once using a Diels-Alder reaction between a functionalized oxindole (B195798) dimer and butadiene. nih.gov The Stoltz group also proposed a biosynthesis-inspired hetero-Diels-Alder reaction. nih.govacs.org Funk and coworkers also utilized an intramolecular hetero-Diels-Alder reaction in their synthetic studies. nih.gov
Intramolecular Oxidative Coupling: This strategy was central to the first asymmetric synthesis by Ma and coworkers. capes.gov.bracs.org They employed an iodine-mediated oxidative coupling of a tryptamine-derived amide, guided by a chiral auxiliary, to construct the spiro-fused indoline core and the C7 quaternary center with excellent diastereoselectivity. nih.govnih.govsioc-journal.cn
The formation of the nitrogen-containing heterocyclic systems—the two aminals and the azepine ring—are defining challenges in any synthesis of this compound.
Aminal Ring Formations: The two N,N-aminal linkages are key structural features. Synthetic strategies often involve late-stage cyclizations to form these rings. For example, the Weinreb synthesis involved a reductive cyclization of an N-Boc aniline (B41778) onto an oxindole to form the "southern" aminal. nih.govnih.govacs.org The "northern" aminal was then formed via an azide (B81097) reduction followed by a lactam-opening cascade. nih.govnih.govacs.org In Ma's synthesis, one aminal was formed after the key oxidative coupling step via the spontaneous cyclization of an aniline intermediate. nih.gov The final aminal ring was introduced at a late stage via an intramolecular Staudinger reaction. capes.gov.bracs.org
Azepine Ring Formation: The construction of the seven-membered G-ring has been achieved through various cyclization tactics. The Qin group utilized an acid-catalyzed cyclization of an allylic alcohol intermediate, a strategy that was later adopted by the Funk group. acs.orgnih.gov The Ma group formed the azepine ring via a mesylate-mediated cyclization. capes.gov.bracs.org More recently, a bismuth triflate (Bi(OTf)3)-catalyzed Sₙ2' reaction has been developed as an effective method for forming the azepine ring in a model system. colab.wsnih.govresearchgate.net
Stereocontrol Strategies (e.g., Chiral Auxiliaries, Catalytic Asymmetric Reactions)
The precise control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple stereogenic centers. Researchers have employed a variety of strategies to achieve the desired stereoisomer.
Chiral Auxiliaries: One effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. In one of the first asymmetric total syntheses of (−)-Communesin F, TBS-protected (S)-phenylglycinol was utilized as a chiral auxiliary. acs.orgnih.govcapes.gov.br This auxiliary induced the asymmetric formation of a crucial spiro-fused indoline intermediate, leading to a reasonable level of asymmetric induction in an oxidative coupling step. acs.org Another notable example is the use of a rationally designed sulfinamide chiral auxiliary in a convergent synthesis, which was instrumental in controlling the stereochemistry during fragment assembly. mit.edu Specifically, the synthesis of a key amino azepane fragment containing a critical epoxide feature necessitated the design of a new sulfinamide auxiliary, 2-(trimethylsilyl)ethane sulfinamide, to overcome the acid sensitivity of previous auxiliaries. sci-hub.se
Catalytic Asymmetric Reactions: Catalytic asymmetric reactions have emerged as powerful tools for establishing stereocenters in an efficient and enantioselective manner.
Iridium-Catalyzed Reactions: An iridium-catalyzed asymmetric intermolecular cascade cyclization has been a key feature in a total synthesis of (−)-Communesin F. nih.govacs.org This reaction constructed the lower N,N-aminal-containing tetracyclic core in a single step with high enantioselectivity. nih.govacs.org Another iridium-catalyzed asymmetric allylation/cyclization was employed to set the stage for the assembly of the complex natural product. thieme-connect.com
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in several synthetic routes. A substrate-controlled diastereoselective decarboxylative allylic alkylation, catalyzed by a palladium complex, was used to selectively install the crucial vicinal quaternary centers. nih.gov This method proved to be stereodivergent, allowing for the synthesis of diastereomers by altering the substrate. nih.govnih.gov Additionally, a Pd(OAc)2-catalyzed directed C-H alkenylation reaction was a key late-stage transformation in another asymmetric total synthesis. nih.gov
Organocatalysis: An asymmetric organocatalytic reaction was invented to unify two oxindole subunits, showcasing the utility of this approach in complex natural product synthesis. nih.gov
Other Catalytic Methods: Other catalytic asymmetric reactions employed include the halocyclization of tryptamine (B22526) derivatives. nih.govmit.eduacs.org
The table below summarizes some of the key stereocontrol strategies employed in the total synthesis of this compound.
| Strategy | Reaction Type | Catalyst/Auxiliary | Key Transformation | Ref |
| Chiral Auxiliary | Asymmetric Oxidative Coupling | TBS-protected (S)-phenylglycinol | Formation of spiro-fused indoline | acs.orgnih.govcapes.gov.br |
| Chiral Auxiliary | Asymmetric Allylation | 2-(trimethylsilyl)ethane sulfinamide | Synthesis of amino azepane fragment | sci-hub.se |
| Catalytic Asymmetric | Intermolecular Cascade Cyclization | Iridium complex | Construction of CDEF tetracyclic core | nih.govacs.org |
| Catalytic Asymmetric | Decarboxylative Allylic Alkylation | Palladium complex | Installation of vicinal quaternary centers | nih.gov |
| Catalytic Asymmetric | C-H Alkenylation | Pd(OAc)2 | Late-stage functionalization | nih.gov |
| Organocatalysis | Unification of Oxindole Subunits | Organocatalyst | Dimerization of key fragments | nih.gov |
Biomimetic Synthetic Pathways to this compound
The biosynthesis of this compound is thought to involve the oxidative union of two different tryptamine derivatives. nih.govacs.org This hypothesis has inspired several biomimetic synthetic strategies that aim to mimic nature's approach.
A prominent biomimetic synthesis of (−)-Communesin F was based on a late-stage heterodimerization and aminal exchange. nih.govmit.eduacs.orgacs.org This convergent approach features the assembly of two advanced fragments via a diazene-directed strategy to form the congested C3a–C3a′ linkage. mit.edunih.gov Following this, a biogenetically inspired aminal reorganization efficiently constructs the heptacyclic core of this compound. mit.edunih.govmit.eduacs.org This strategy is supported by biosynthetic and computational studies which are in accord with the proposed pathway involving the oxidative union of (−)-aurantioclavine and tryptamine, followed by a dynamic reorganization of the resulting heterodimer. acs.org
The generality of this biomimetic reorganization has been further demonstrated in the synthesis of an unnatural constitutional isomer of the communesin skeleton, highlighting the robustness of this approach. mit.eduacs.org The key steps in a representative biomimetic synthesis are outlined below:
Fragment Synthesis: Enantioselective synthesis of two key fragments, a cyclotryptamine derivative and an aurantioclavine-like derivative. nih.gov
Diazene-Directed Assembly: Union of the two fragments to create the critical C3a–C3a′ bond, forming a complex heterodimer. mit.edunih.gov
Biomimetic Reorganization: An efficient aminal exchange and reorganization cascade to yield the heptacyclic communesin core. nih.govacs.org
Final Acylation: A final N1′-acylation to complete the synthesis of (−)-Communesin F. nih.gov
This biomimetic approach has proven to be highly convergent and suitable for the preparation of diverse analogs of the communesin family. google.com
Challenges in this compound Synthesis (e.g., Vicinal Quaternary Centers, Ring System Congestion)
The total synthesis of this compound is fraught with challenges, primarily stemming from its highly complex and sterically congested molecular architecture. nih.govacs.org
Vicinal Quaternary Centers: The most significant hurdle is the construction of the two adjacent, or vicinal, all-carbon quaternary stereocenters at the C7 and C8 positions. nih.govnih.gov The steric hindrance around these centers makes their formation in a stereocontrolled manner exceptionally difficult. researchgate.net Several innovative solutions have been developed to address this challenge:
Decarboxylative Allylic Alkylation: A substrate-controlled, palladium-catalyzed decarboxylative allylic alkylation has been successfully employed to install the vicinal quaternary centers with complete diastereoselectivity. nih.gov
Intramolecular Oxidative Coupling: An unprecedented intramolecular oxidative coupling strategy was used to create the spiro-fused indoline moiety, which contains one of the quaternary centers. acs.orgcapes.gov.br
Alkylation of Enamides: Alkylation of a lithio enamine intermediate from the less congested convex face has been shown to form the required vicinal quaternary carbon stereochemistry. nih.gov
O-allylation/Claisen Rearrangement: A tandem O-allylation and Claisen rearrangement of spirolactone systems has been developed as an efficient strategy for installing these centers. nih.gov
Ring System Congestion: The heptacyclic core of this compound is highly congested, which poses significant challenges for ring-closing reactions in the late stages of the synthesis. The construction of the azepine ring (G ring) and the final piperidone ring (A ring) are particularly challenging. acs.org The formation of the G ring has been achieved through mesylate-mediated cyclization, while the A ring has been introduced via an intramolecular Staudinger reaction on a twisted amide, which was found to be more reactive than a simple amide. acs.orgnih.govcapes.gov.br The twisted nature of the amide in a late-stage intermediate facilitates a facile reduction and concomitant cyclization to close the final ring system. nih.govacs.org
The table below highlights some of the key challenges and the strategies developed to overcome them.
| Challenge | Synthetic Strategy | Ref |
| Construction of Vicinal Quaternary Centers | Substrate-controlled decarboxylative allylic alkylation | nih.gov |
| Construction of Vicinal Quaternary Centers | Intramolecular oxidative coupling | acs.orgcapes.gov.br |
| Construction of Vicinal Quaternary Centers | Alkylation of a lithio enamine | nih.gov |
| Ring System Congestion (G ring formation) | Mesylate-mediated cyclization | acs.orgcapes.gov.br |
| Ring System Congestion (A ring formation) | Intramolecular Staudinger reaction on a twisted amide | acs.orgnih.govcapes.gov.br |
| Ring System Congestion (Final ring closure) | Reduction of a twisted amide and concomitant cyclization | nih.govacs.org |
Synthesis of this compound Analogs and Derivatives
The development of convergent and modular synthetic routes to this compound has opened the door to the synthesis of a wide range of analogs and derivatives. mit.edugoogle.com This is crucial for exploring the structure-activity relationships and potentially discovering compounds with enhanced biological properties.
A unified enantioselective total synthesis has been developed that allows for the preparation of all known epoxide-containing communesin alkaloids from a single advanced synthetic intermediate. acs.orgnih.govmit.edu This strategy is predicated on the convergent diazene-directed assembly of two complex fragments, followed by a guided biomimetic aminal reorganization. acs.orgnih.gov The modularity of this approach has not only enabled the synthesis of natural communesins but has also facilitated the stereochemical revision of (−)-communesin I. mit.eduacs.org
Furthermore, the synthesis of an unnatural constitutional isomer, an iso-communesin derivative, has demonstrated the versatility of the developed synthetic methodologies. mit.eduacs.org The ability to synthesize a diverse library of communesin derivatives has led to the discovery that N8'-sulfonamide substituted analogs exhibit up to a tenfold increase in potency against certain cancer cell lines compared to the natural products. mit.edu The development of synthetic routes that allow for the preparation of a wide range of analogs from a common intermediate is a significant advancement in the field. kyoto-u.ac.jp
Structure Activity Relationship Sar Studies of Communesin F and Its Analogs
Impact of Structural Modifications on Communesin F Biological Activity
N-Substituent Effects on this compound Potency
The nature of the substituents on the nitrogen atoms of the communesin core is a key determinant of biological activity. Studies comparing naturally occurring communesins and synthetically derived analogs have highlighted the importance of the N-acyl and N-sulfonyl groups for both cytotoxicity and insecticidal effects.
For instance, a comprehensive study evaluating the cytotoxicity of all nine natural communesins and several unnatural derivatives against five human cancer cell lines revealed significant differences based on N-substitution. nih.gov Notably, derivatives featuring an N8′-sulfonyl group, specifically a 2-(trimethylsilyl)ethanesulfonyl (SES) group, showed a dramatic increase in potency, in some cases up to 10-fold higher than their natural counterparts. nih.gov The data indicates that (−)-N8′-SES-communesin B and (−)-N8′-SES-communesin G are the most potent cytotoxic derivatives identified to date. nih.gov
In terms of insecticidal activity, Communesin B, which possesses a specific hexadienoyl N-acyl chain, was found to be the most potent against silkworm larvae, with a lethal dose (LD₅₀) of 5 μg/g. google.comresearchgate.net In contrast, Communesins A, C, and D were less active, while this compound showed moderate insecticidal properties. google.comnih.gov This demonstrates that the specific structure of the N-acyl group is critical for optimizing insecticidal action. Communesins G and H, which lack N-acylation and have a simple methyl group at N8', are biologically inactive, further underscoring the necessity of a larger substituent at this position for activity. acs.org
Table 1: Cytotoxicity of N-Substituted Communesin Analogs against Human Cancer Cell Lines (IC₅₀ in μM)
This table is interactive. You can sort and filter the data.
| Compound | N1' Substituent | N8' Substituent | A549 (Lung) | DU 145 (Prostate) | HCT 116 (Colorectal) | HeLa (Cervical) | MCF7 (Breast) |
|---|---|---|---|---|---|---|---|
| (−)-Communesin F | H | H | >50 | >50 | >50 | >50 | >50 |
| (−)-Communesin D | Sorbyl | H | 19.4 | 14.8 | 15.6 | 17.6 | 16.5 |
| (−)-Communesin B | Sorbyl | CH₃ | 10.9 | 8.8 | 6.5 | 10.1 | 9.7 |
| (−)-Communesin C | Sorbyl | C₂H₅ | 16.2 | 14.7 | 13.9 | 15.1 | 15.5 |
| (−)-N8'-SES-Communesin B | Sorbyl | SES | 1.9 | 1.6 | 1.3 | 2.1 | 1.8 |
Data sourced from a comprehensive anticancer profiling study. nih.gov
Core Skeleton Modifications and Their Activity Profiles
Alterations to the heptacyclic core of this compound have profound effects on its biological activity, indicating that the integrity and specific configuration of the skeleton are essential.
A critical modification is the oxidation state of the C10-C11 bond. This compound features a double bond at this position, whereas Communesins A and B possess a C10-C11 epoxide. nih.gov Comparative biological testing has consistently shown that the epoxidized analogs are significantly more potent. In cytotoxicity assays against a panel of human cancer cell lines, this compound was largely inactive (IC₅₀ > 50 μM), while Communesin B was the most potent natural alkaloid tested, with IC₅₀ values ranging from 6.5 to 10.9 μM. nih.gov This suggests the epoxide moiety is a key pharmacophore for cytotoxic activity.
This trend also holds for insecticidal activity. Communesin B is the most potent insecticide in the family, whereas this compound exhibits lower activity. google.com The introduction of the epoxide enhances potency, while its absence in this compound leads to attenuated biological effects.
Furthermore, modifications to other parts of the core, such as the pendant dimethylallyl group (isobutene side chain), also lead to a loss of activity. Communesins G and H, which feature a hydrated and rearranged version of this side chain, were found to be inactive in antiproliferative and antiviral assays. acs.org The synthesis and evaluation of an unnatural constitutional isomer, iso-communesin, which has a different aminal connectivity, also resulted in an inactive compound, highlighting the strict structural and stereochemical requirements of the native communesin core for its biological function. nih.gov
Table 2: Impact of Core Skeleton on Biological Activity of Communesins
This table is interactive. You can sort and filter the data.
| Compound | Core Modification (vs. This compound) | Cytotoxicity vs. HCT 116 (IC₅₀, μM) | Insecticidal Activity (LD₅₀, μg/g diet) |
|---|---|---|---|
| (−)-Communesin F | None (C10=C11 double bond) | >50 | 80-300 |
| (−)-Communesin A | C10-C11 epoxide | 11.2 | Lower than B |
| (−)-Communesin B | C10-C11 epoxide, N8'-CH₃ | 6.5 | 5 |
| (+)-iso-Communesin derivative | Unnatural aminal connectivity | >50 | Not reported |
Data compiled from cytotoxicity and insecticidal studies. google.comnih.govnih.gov
Mechanisms of Biological Action of Communesin F
Cellular and Molecular Interactions of Communesin F
The biological activity of this compound is attributed to its intricate molecular structure, which facilitates interactions with various biological macromolecules. smolecule.com The mechanisms of these interactions are multifaceted and are areas of ongoing research.
The potential for this compound to modulate the activity of key enzymes is a hypothesized component of its biological action. smolecule.com As an alkaloid, its ability to bind to macromolecules such as enzymes is considered a factor in its effects. mycocentral.eu Specifically, research suggests that this compound may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. smolecule.com While direct studies identifying specific enzyme targets for this compound are limited, research into other natural polyphenolic compounds has shown that enzyme inhibition can be a key mechanism for inducing apoptosis in cancer cells. For instance, some flavonoids exert their anticancer effects by inhibiting fatty acid synthase (FAS), a crucial enzyme in lipogenesis that is often overexpressed in tumors. nih.gov This suggests a potential, though currently unconfirmed, avenue for this compound's mechanism of action. Further research is required to identify the specific enzymes that this compound interacts with and to characterize the nature of this modulation. smolecule.comrose-hulman.edu
The interaction of this compound with cellular receptors is another proposed mechanism for its biological effects, particularly its potential neuroprotective properties. smolecule.com The structure of this compound includes a benzazepine moiety, a structural feature found in compounds known to exhibit affinity for neurotransmitter receptors. researchgate.net For example, synthetic benzazepine derivatives have been shown to bind to the 5-HT1A serotonin (B10506) receptor. researchgate.net While direct receptor binding studies on this compound are not extensively detailed in the current literature, it is hypothesized that its complex framework allows it to bind to specific receptors, thereby initiating downstream signaling cascades that contribute to its biological activity profile. smolecule.commycocentral.eu
Direct interaction with nucleic acids represents a potential mechanism for the antitumor activity of this compound, although this remains an area for further investigation. smolecule.com Many cytotoxic compounds exert their effects through mechanisms like DNA intercalation, where the molecule inserts itself between the base pairs of the DNA helix, or by binding within the DNA grooves. acs.orgacs.org Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. While it is suggested that studying the interactions between this compound and nucleic acids could provide significant insights into its anticancer effects, direct evidence of such binding is not yet established. smolecule.com
Receptor Binding of this compound
Investigated Biological Activities of this compound (Preclinical in vitro and ex vivo research)
Preclinical studies have identified several significant biological activities for this compound and its related compounds, primarily focusing on antimicrobial and antitumor effects.
This compound has demonstrated notable antimicrobial properties, showing efficacy against a variety of bacterial strains. smolecule.com As a member of the alkaloid class of natural products, its mechanism of action is likely aligned with those established for other antibacterial alkaloids. These mechanisms are often multifaceted and can include:
Disruption of Membrane Integrity : Lipophilic compounds can partition into the lipid bilayers of bacterial cell membranes, leading to increased permeability, leakage of essential intracellular contents, and disruption of membrane-embedded proteins.
Inhibition of Nucleic Acid and Protein Synthesis : Alkaloids can interfere with fundamental cellular processes by binding to bacterial DNA or ribosomes, thereby halting the synthesis of proteins and nucleic acids necessary for survival and replication.
Inhibition of Bacterial Metabolism : Interference with key metabolic enzymes can deprive the bacterial cell of energy and essential building blocks.
While this compound is known to be active against various bacteria, specific studies detailing its precise antimicrobial mode of action are an area for future research.
The antitumor properties of the communesin family of alkaloids are among their most studied biological activities. semanticscholar.orggoogle.comresearchgate.net Research points to a mechanism involving the disruption of the cellular cytoskeleton, which in turn can trigger programmed cell death, or apoptosis.
Microfilament Disruption A primary mechanism underlying the cytotoxicity of the communesin family is the disruption of microfilaments. semanticscholar.org This was notably established through studies of nomofungin, an alkaloid that was later identified as being structurally identical to Communesin B. researchgate.netresearchgate.net Nomofungin was found to be a potent microfilament-disrupting agent in cultured mammalian cells. researchgate.netresearchgate.net Microfilaments, composed primarily of actin, are crucial components of the cytoskeleton, responsible for maintaining cell shape, motility, and division. By causing the disorganization of these filaments, this compound can arrest the cell cycle and induce cytotoxicity, which is a significant factor in its antitumor effect. semanticscholar.orgresearchgate.netorganicdivision.org
Apoptosis Induction Pathways The cellular disruption caused by this compound can lead to the induction of apoptosis, a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. taylors.edu.mynih.gov While the precise apoptotic pathways triggered by this compound are still under detailed investigation, the process generally involves two major signaling cascades: the extrinsic and intrinsic pathways, both of which converge on the activation of a family of proteases called caspases. ebi.ac.ukyoutube.com
The Extrinsic Pathway : This pathway is initiated by external signals, such as the binding of death ligands to transmembrane receptors on the cell surface (e.g., TNF family receptors). ebi.ac.uk This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates downstream executioner caspases. ebi.ac.ukyoutube.com
The Intrinsic (Mitochondrial) Pathway : This pathway is triggered by internal cellular stress, such as DNA damage or cytoskeletal disruption. ebi.ac.uk It leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. ebi.ac.ukbiorxiv.org In the cytoplasm, cytochrome c binds with other proteins to form a complex called the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases (e.g., caspase-3). ebi.ac.ukbiorxiv.org
The activation of executioner caspases is the final common step, where these enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govyoutube.com The related compound perophoramidine (B1225730) has been shown to induce apoptosis through the cleavage of poly(adenosine-5′-diphosphateribose)polymerase (PARP), a key substrate of executioner caspases. nih.gov Given that microfilament disruption is a known trigger for the intrinsic pathway, it is plausible that this compound exerts its antitumor effects through a similar mechanism, leading to caspase activation and apoptosis. nih.govbiorxiv.org
Table 1: Investigated Cytotoxic and Insecticidal Activities of Communesin Alkaloids This table summarizes key findings from preclinical studies on the biological activity of this compound and the closely related Communesin B.
Table of Compounds
Compound Name Apigenin Camptothecin Communesin B This compound Cytochalasin B Cytochrome c Epigallocatechin-3-gallate Kaempferol Luteolin Nomofungin Palmitate Perophoramidine Quercetin Staurosporin Taxifolin
Neuroprotective Activity Mechanisms of this compound
Preliminary studies suggest that this compound possesses neuroprotective effects, potentially offering a defense for neuronal cells against damage. smolecule.com This activity is thought to be linked to its unique molecular architecture, which facilitates interactions with various biological targets. smolecule.com The proposed mechanisms for its neuroprotective action include the modulation of enzyme activity and interaction with specific receptors. smolecule.com
Research into compounds with similar protective roles in the nervous system has highlighted several pathways that could be relevant to this compound's activity. For instance, some neuroprotective agents function by scavenging free radicals, particularly superoxide (B77818) anions, thereby reducing oxidative stress, a key factor in neuronal cell death. nih.gov Others may inhibit the production of inflammatory factors such as TNF-α and IL-1β in microglia, the immune cells of the central nervous system. nih.gov The aggregation of proteins like α-synuclein is another pathological hallmark of several neurodegenerative diseases, and some natural compounds have demonstrated the ability to inhibit this process and even disassemble pre-formed fibrils. mdpi.com While the precise mechanisms for this compound are still under detailed investigation, these established neuroprotective strategies provide a framework for understanding its potential therapeutic applications in neurodegenerative conditions. smolecule.com
Insecticidal Activity Mechanisms of this compound
This compound is one of several communesin alkaloids that exhibit insecticidal properties. researchgate.netacs.org Research has demonstrated its activity against the larvae of the silkworm, Bombyx mori, through oral administration. researchgate.netgoogle.com Although active, its potency is reported to be lower than some of its structural relatives, such as Communesin B. google.comtandfonline.com
The insecticidal action of natural products can occur through various mechanisms. A primary target for many insecticides is the insect's nervous system. semanticscholar.org One common mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation and resulting in paralysis and death of the insect. semanticscholar.org
Other mechanisms of insecticidal action by natural compounds include interference with hormone metabolism, disruption of the digestive system by inhibiting key digestive enzymes, and affecting the respiratory system. semanticscholar.orgresearchgate.net For example, some natural alkaloids can bind to ion channel proteins in insect muscle cell membranes, leading to uncontrolled ion influx and cell death. semanticscholar.org While the specific molecular targets of this compound in insects have not been fully elucidated, its activity is likely attributable to one or more of these established insecticidal pathways.
Table of Insecticidal Activity of Communesin Alkaloids against Silkworm Larvae
| Compound | LD50 (µg/g of diet) |
|---|---|
| Communesin A | 150 |
| Communesin B | 5 |
| Communesin C | 300 |
| Communesin D | 80 |
| Communesin E | 80 |
| This compound | Lower activity |
Data sourced from multiple studies. google.comtandfonline.com
Research Perspectives and Future Directions in Communesin F Chemical Biology
Development of Novel Synthetic Methodologies for Communesin F
The complex, heptacyclic structure of this compound, featuring two vicinal all-carbon quaternary centers, has made it a formidable challenge for synthetic chemists. nih.gov Over the years, several research groups have developed innovative strategies to conquer this molecular complexity, with each new synthesis offering improvements in efficiency, stereocontrol, and convergency. mit.eduacs.org
Key reactions and strategies that have been pivotal in the total synthesis of this compound include:
Intramolecular Heck Cyclization: This reaction has been effectively used to construct the tetracyclic core containing one of the critical quaternary carbon centers. nih.govfigshare.comfigshare.com
Diels-Alder Cycloaddition: An unusual Diels-Alder reaction involving indol-2-one (B1256649) was elegantly employed to rapidly assemble the stereochemically complex core of this compound. thieme-connect.comdicp.ac.cn
Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway, a late-stage heterodimerization and aminal exchange strategy was developed. mit.eduacs.orgmit.edu This approach features a diazene-directed assembly of two advanced fragments to form the crucial C3a–C3a′ bond. mit.eduresearchgate.net
Catalytic Asymmetric Synthesis: The first catalytic asymmetric total synthesis of (-)-Communesin F was achieved using an iridium-catalyzed intermolecular cascade cyclization, which constructs the lower N,N-aminal-containing tetracyclic core in a single step with high enantioselectivity. nih.gov
Decarboxylative Allylic Alkylation: A unified and stereodivergent approach has been explored, using a palladium-catalyzed decarboxylative allylic alkylation to create the vicinal quaternary stereocenters. nih.govacs.org
These methodologies represent a significant advancement in the field of natural product synthesis, providing robust platforms for producing this compound and its derivatives for further biological investigation. acs.orgcapes.gov.br
Table 1: Key Synthetic Strategies for this compound
| Synthetic Strategy | Key Reaction(s) | Significance |
|---|---|---|
| Intramolecular Heck Cyclization | Palladium-catalyzed cyclization of a tetrasubstituted alkene. nih.govfigshare.com | Forms a key tetracyclic enamide with a quaternary carbon center. nih.gov |
| Diels-Alder Cycloaddition | Cycloaddition of indol-2-one with an indole (B1671886) derivative. thieme-connect.comdicp.ac.cn | Rapid and stereoselective construction of the lower aminal-containing core. thieme-connect.comwarwick.ac.uk |
| Biomimetic Synthesis | Diazene-directed fragment assembly, aminal reorganization. mit.eduacs.org | Convergent approach inspired by biosynthesis, enabling late-stage diversification. mit.edu |
| Iridium-Catalyzed Asymmetric Cascade | Intermolecular cascade cyclization. nih.gov | First catalytic asymmetric total synthesis, high enantioselectivity. nih.gov |
| Stereodivergent Alkylation | Palladium-catalyzed decarboxylative allylic alkylation. nih.govacs.org | Unified approach to access diastereomers of communesins and related alkaloids. acs.org |
Exploration of Undiscovered Biosynthetic Pathways of Communesin Analogs
The biosynthesis of the communesin family of alkaloids was a long-standing puzzle until the identification and characterization of the communesin (cns) biosynthetic gene cluster from the fungus Penicillium expansum. cdc.govnih.govcapes.gov.br This breakthrough revealed that the complex communesin scaffold is assembled from two L-tryptophan-derived precursors: tryptamine (B22526) and aurantioclavine. nih.govnih.govescholarship.org
The key steps in the elucidated pathway include:
Precursor Synthesis: L-tryptophan is converted to tryptamine via decarboxylation by the enzyme CnsB, and separately to aurantioclavine through the action of enzymes including CnsF, CnsA, and CnsD. wikipedia.org
Core Assembly: A crucial cytochrome P450 enzyme, CnsC, catalyzes the oxidative coupling of tryptamine and aurantioclavine to forge the core structure of the communesins. wikipedia.org
Post-Modification: A series of tailoring enzymes then modify the core structure to produce the various communesin analogs. For example, CnsE acts as a methyltransferase, and CnsI and CnsK are involved in N-acylation. wikipedia.org
Genetic inactivation studies have been instrumental in mapping this pathway and have led to the isolation of new communesin analogues. nih.govcapes.gov.br While the primary pathway to major communesins is now understood, research continues to explore the full enzymatic cascade and the potential for generating novel analogs through biosynthetic engineering. nih.gov For instance, feeding halogenated tryptophan or tryptamine analogs to the producing fungus has resulted in the directed biosynthesis of new fluoro-communesins. researchgate.net
Future research will likely focus on:
The detailed biochemical characterization of each enzyme in the pathway to understand their mechanisms and substrate specificities. cdc.govnih.gov
Harnessing the biosynthetic machinery to produce novel, non-natural communesin derivatives with potentially enhanced or new biological activities. nih.gov
Investigating the biosynthetic gene clusters from other communesin-producing fungal strains to discover variations in the pathway and new analogs.
Table 2: Key Enzymes in the Communesin Biosynthetic Pathway
| Enzyme | Function | Precursor/Intermediate | Product |
|---|---|---|---|
| CnsB | Tryptophan decarboxylase | L-Tryptophan | Tryptamine wikipedia.org |
| CnsF, CnsA, CnsD | Multi-step synthesis | L-Tryptophan | Aurantioclavine wikipedia.org |
| CnsC | Cytochrome P450 enzyme | Tryptamine and Aurantioclavine | Communesin core scaffold wikipedia.org |
| CnsE | Methyltransferase | Communesin core | N-methylated communesin wikipedia.org |
| CnsI, CnsK | Polyketide synthase and N-acyltransferase | Communesin I, Acetyl-CoA, Malonyl-CoA | Communesin B wikipedia.org |
Mechanistic Elucidation of this compound's Biological Activities
This compound and its relatives exhibit a range of interesting biological activities, including cytotoxicity against various cancer cell lines and insecticidal properties. acs.orgsemanticscholar.orgnih.gov Communesin B, a closely related analog, is reported to be moderately cytotoxic against P-388 lymphocytic leukemia cells and may act by disrupting microfilaments. dicp.ac.cnwarwick.ac.uk A comprehensive study of all known epoxide-containing communesins revealed varying levels of cytotoxicity against a panel of five human carcinoma cell lines (Lung A549, Prostate DU 145, Colorectal HCT 116, Cervical HeLa, and Breast MCF7). nih.govacs.org
Despite these observations, the precise molecular mechanisms and cellular targets of this compound remain largely uncharacterized. smolecule.comnaturalproducts.net The unique heptacyclic structure suggests a novel mechanism of action compared to other known cytotoxic agents. acs.org Preliminary research suggests potential interactions with key biomacromolecules:
Enzymes: The complex structure could allow for specific binding to and modulation of enzymes involved in critical cellular pathways. smolecule.com
Nucleic Acids: Interactions with DNA or RNA could contribute to the observed antitumor activity. smolecule.com
Cytoskeleton: The reported microfilament disruption by Communesin B points towards the cytoskeleton as a potential target for this class of compounds. dicp.ac.cnsemanticscholar.orgorganic-chemistry.org
Elucidating the mechanism of action is a critical area for future research. This will involve a combination of biochemical assays, proteomics, and cell-based studies to identify the specific protein targets of this compound. The development of chemical probes derived from the communesin scaffold will be an invaluable tool in these investigations. researchgate.netgrantome.com
Design and Synthesis of Bioactive Derivatives of this compound for Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. onderzoeksfaciliteiten.nl The potent bioactivity and complex structure of this compound make it an attractive starting point for the development of such probes. The convergent synthetic routes developed for this compound are particularly well-suited for this purpose, as they allow for the systematic modification of different parts of the molecule. google.comwipo.int
The design and synthesis of bioactive derivatives and chemical probes based on the this compound scaffold would aim to:
Establish Structure-Activity Relationships (SAR): By synthesizing a library of analogs with systematic structural variations, researchers can determine which parts of the molecule are essential for its biological activity. google.com
Identify Molecular Targets: Analogs can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels. These tagged probes can be used in pull-down or imaging experiments to identify the specific proteins that this compound binds to within the cell.
Improve Potency and Selectivity: SAR studies can guide the design of new derivatives with enhanced potency and selectivity for their biological target, which is crucial for developing both high-quality research tools and potential therapeutic leads. researchgate.net
Synthetic efforts have already produced unnatural derivatives, and directed biosynthesis has yielded fluorinated analogs. researchgate.netacs.org Future work will involve expanding this library of derivatives and incorporating functionalities required for chemical biology applications, thereby transforming this fascinating natural product into a powerful tool for interrogating complex biological systems. onderzoeksfaciliteiten.nlresearchgate.net
Q & A
Q. How can citizen science initiatives contribute to this compound’s ecological distribution mapping?
- Methodological Answer : Train volunteers in sterile sampling techniques and data recording via mobile apps (e.g., iNaturalist). Validate crowd-sourced microbial isolates with PCR barcoding and compare against reference spectra in public databases (e.g., NCBI). Publish findings in open-access repositories with contributor acknowledgments .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
